(2-Bromo-6-fluorophényl)hydrazine hydrochloride

Vue d'ensemble

Description

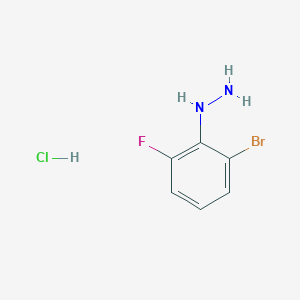

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrClFN2 and a molecular weight of 241.49 g/mol . It is typically found as a light yellow to yellow powder or crystals . This compound is used in various chemical reactions and has applications in scientific research.

Applications De Recherche Scientifique

Organic Synthesis

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride serves as a versatile building block in organic synthesis. It can participate in various reactions such as:

- Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups.

- Coupling Reactions : It is used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Biological Studies

The compound has shown potential in biological applications, particularly in enzyme inhibition and protein interactions:

- Enzyme Inhibition : The hydrazine group can covalently bond with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to amoxicillin |

| Escherichia coli | 64 | Lower than ciprofloxacin |

| Pseudomonas aeruginosa | 128 | Comparable to cefotaxime |

Anticancer Research

In vitro studies have demonstrated that (2-Bromo-6-fluorophenyl)hydrazine hydrochloride can inhibit tumor cell growth across several cancer cell lines:

- A549 (Lung Cancer)

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

The observed IC50 values suggest significant antiproliferative effects, indicating its potential as an anticancer agent.

Study on Antimicrobial Efficacy

A comparative study evaluated the antibacterial activity of various hydrazine derivatives, including (2-Bromo-6-fluorophenyl)hydrazine hydrochloride. Results showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, especially potent against Staphylococcus aureus and Escherichia coli.

Anticancer Research

In a study involving multiple hydrazine derivatives, this compound exhibited significant cytotoxicity against HeLa cells. The presence of halogen atoms was noted to enhance its interaction with DNA and inhibit topoisomerase enzymes critical for DNA replication.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride can be synthesized from 2-bromoaniline through a series of chemical reactions . The synthesis involves the following steps:

Nitration: 2-Bromoaniline is nitrated to form 2-bromo-6-nitroaniline.

Reduction: The nitro group is reduced to an amino group, resulting in 2-bromo-6-aminophenylamine.

Hydrazination: The amino group is then converted to a hydrazine group, forming (2-bromo-6-fluorophenyl)hydrazine.

Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to form (2-bromo-6-fluorophenyl)hydrazine hydrochloride.

Industrial Production Methods

Industrial production methods for (2-bromo-6-fluorophenyl)hydrazine hydrochloride typically involve large-scale synthesis using the same steps as described above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Palladium Catalysts: For coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of (2-bromo-6-fluorophenyl)hydrazine hydrochloride with an arylboronic acid .

Mécanisme D'action

The mechanism of action of (2-bromo-6-fluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The bromine and fluorine atoms on the phenyl ring can also participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (2-bromo-6-fluorophenyl)hydrazine hydrochloride include:

- 2-Bromophenylhydrazine hydrochloride

- 4-Bromophenylhydrazine hydrochloride

- 2-Fluorophenylhydrazine hydrochloride

Uniqueness

What sets (2-bromo-6-fluorophenyl)hydrazine hydrochloride apart from these similar compounds is the presence of both bromine and fluorine atoms on the phenyl ring. This unique combination of halogens can lead to distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Activité Biologique

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, its potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₇BrClFN₂

- Molecular Weight : 241.49 g/mol

- CAS Number : 1049729-31-8

The compound contains both bromine and fluorine substituents on the phenyl ring, which are known to influence its reactivity and biological activity. These halogen atoms can enhance the compound's interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

The mechanism of action of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride involves its ability to form covalent bonds with electrophilic sites in biological molecules. This interaction can lead to:

- Enzyme Inhibition : The hydrazine group can inhibit enzyme activity by modifying active sites.

- Receptor Binding : The compound may bind to specific receptors, altering cellular signaling pathways.

Antimicrobial Activity

Research indicates that (2-Bromo-6-fluorophenyl)hydrazine hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to amoxicillin |

| Escherichia coli | 64 | Lower than ciprofloxacin |

| Pseudomonas aeruginosa | 128 | Comparable to cefotaxime |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that (2-Bromo-6-fluorophenyl)hydrazine hydrochloride can inhibit tumor cell growth in several cancer cell lines, including:

- A549 (Lung Cancer)

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

The observed IC50 values indicate significant antiproliferative effects, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antibacterial activity of various hydrazine derivatives, including (2-Bromo-6-fluorophenyl)hydrazine hydrochloride. The results indicated that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular potency against S. aureus and E. coli . -

Anticancer Research :

In a comparative study involving multiple hydrazine derivatives, (2-Bromo-6-fluorophenyl)hydrazine hydrochloride exhibited one of the highest levels of cytotoxicity against HeLa cells, prompting further exploration into its mechanisms and potential modifications to enhance efficacy . -

Mechanistic Insights :

Research has suggested that the presence of halogen atoms in the structure enhances the compound's ability to interact with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and repair processes .

Propriétés

IUPAC Name |

(2-bromo-6-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRQPOGSUUNCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382447 | |

| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049729-31-8 | |

| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.